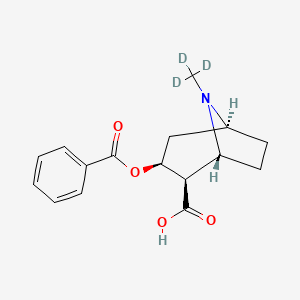

Benzoylecgonine-d3 (CRM)

Vue d'ensemble

Description

Benzoylecgonine-d3 (CRM) est un dérivé marqué au deutérium de la benzoylecgonine , qui est un métabolite majeur de la cocaïne . Il sert d'étalon interne pour la quantification dans les méthodes analytiques telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) ou la chromatographie liquide-spectrométrie de masse (LC-MS) .

Applications De Recherche Scientifique

Benzoylecgonine-d3 finds applications in:

Forensic Toxicology: Quantification of cocaine metabolites in biological samples.

Pharmacokinetic Studies: Assessing drug metabolism and elimination.

Clinical Toxicology: Detecting cocaine use in urine or blood samples.

Mécanisme D'action

Target of Action

Benzoylecgonine-d3 (CRM), also known as Benzoyl Ecgonine-d3, is a major metabolite of cocaine

Mode of Action

It is known that it is formed by the hydrolysis of cocaine in the liver, catalyzed by carboxylesterases .

Biochemical Pathways

It is a metabolite of cocaine, suggesting it may be involved in similar biochemical pathways as cocaine .

Result of Action

As a metabolite of cocaine, it is excreted in the urine of cocaine users after processing in the liver .

Analyse Biochimique

Biochemical Properties

Benzoylecgonine-d3 (CRM) plays a significant role in biochemical reactions, particularly in the context of cocaine metabolism. As a major metabolite of cocaine, it interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

Given its role as a metabolite of cocaine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Metabolic Pathways

Benzoylecgonine-d3 (CRM) is involved in the metabolic pathways of cocaine .

Transport and Distribution

This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de Synthèse : La voie de synthèse pour produire la benzoylecgonine-d3 implique l'incorporation du deutérium (hydrogène lourd) dans la molécule. Les détails spécifiques des étapes de synthèse sont propriétaires, mais elles commencent généralement à partir de précurseurs disponibles dans le commerce.

Méthodes de Production Industrielle : La production à l'échelle industrielle de la benzoylecgonine-d3 n'est pas largement documentée en raison de son utilisation spécialisée en tant que matériau de référence. Elle est synthétisée à l'aide de procédures chimiques établies dans des laboratoires certifiés.

Analyse Des Réactions Chimiques

Réactions subies : La benzoylecgonine-d3 peut participer à diverses réactions chimiques, notamment :

Hydrolyse : La liaison ester dans la benzoylecgonine-d3 peut être hydrolysée pour produire de la benzoylecgonine.

Dérivatisation : Elle peut subir des réactions de dérivatisation pour une meilleure détection et quantification.

Hydrolyse : Des conditions acides (par exemple, l'acide chlorhydrique) sont utilisées pour l'hydrolyse des esters.

Dérivatisation : Divers réactifs (par exemple, des agents triméthylsilylants) sont utilisés pour la dérivatisation.

Produits Principaux : Le produit principal de l'hydrolyse est la benzoylecgonine , tandis que la dérivatisation donne des formes modifiées à des fins analytiques.

4. Applications de la Recherche Scientifique

La benzoylecgonine-d3 trouve des applications dans :

Toxicologie médico-légale : Quantification des métabolites de la cocaïne dans les échantillons biologiques.

Études pharmacocinétiques : Évaluation du métabolisme et de l'élimination des médicaments.

Toxicologie clinique : Détection de la consommation de cocaïne dans les échantillons d'urine ou de sang.

5. Mécanisme d'Action

Le mécanisme d'action de la benzoylecgonine-d3 est indirect, car elle sert d'étalon interne. Elle n'exerce pas d'effets pharmacologiques en elle-même, mais aide à quantifier avec précision la benzoylecgonine.

Comparaison Avec Des Composés Similaires

La benzoylecgonine-d3 se distingue par son marquage au deutérium, ce qui améliore la spécificité dans les analyses basées sur la spectrométrie de masse. Des composés similaires comprennent la benzoylecgonine (non marquée) et d'autres métabolites de la cocaïne.

Propriétés

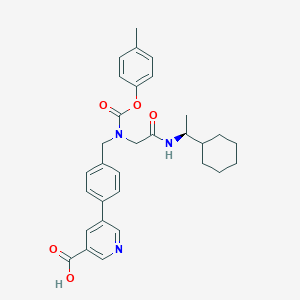

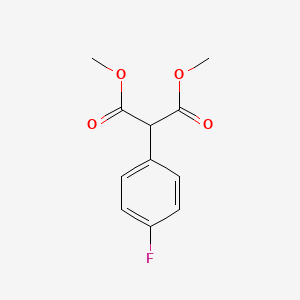

IUPAC Name |

(1R,2R,3S,5S)-3-benzoyloxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H,18,19)/t11-,12+,13-,14+/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGYEFKIHJTNQZ-GZBWLTEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016150 | |

| Record name | Benzoylecgonine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115732-68-8 | |

| Record name | Benzoylecgonine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoylecgonine-d3 tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: Benzoylecgonine-d3 possesses nearly identical chemical properties to benzoylecgonine, but with a slightly higher mass due to the presence of three deuterium atoms. This difference in mass is detectable by mass spectrometry. By adding a known amount of benzoylecgonine-d3 to a sample before analysis, researchers can account for variations during sample preparation and analysis. The ratio of benzoylecgonine to benzoylecgonine-d3 signal is then used to accurately determine the concentration of benzoylecgonine in the sample. [, , ]

A: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) frequently utilize benzoylecgonine-d3. [, , ] These techniques are highly sensitive and specific, allowing for accurate quantification of benzoylecgonine in complex biological matrices.

A: One study [] used benzoylecgonine-d3 in an LC-MS/MS method to quantify both cocaine and benzoylecgonine in human plasma. This method allowed researchers to track the concentration of both substances over time in individuals who had received intravenous cocaine. This type of research is crucial for understanding the pharmacokinetics of cocaine and developing potential treatment strategies for cocaine abuse.

A: Yes, benzoylecgonine-d3 is also used in wastewater-based epidemiology. [] By measuring benzoylecgonine levels in wastewater, researchers can estimate the collective cocaine use within a community. This approach offers valuable insights into population-level trends in drug consumption and can inform public health interventions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

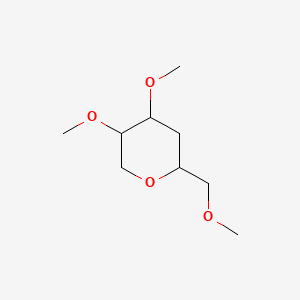

![[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B593680.png)